molecular formula C4H4BrNO2 B2861515 (5-Bromooxazol-2-YL)methanol CAS No. 1454907-14-2

(5-Bromooxazol-2-YL)methanol

Cat. No.: B2861515
CAS No.: 1454907-14-2
M. Wt: 177.985
InChI Key: NRCNATHPEVHILM-UHFFFAOYSA-N
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Description

(5-Bromooxazol-2-YL)methanol is a chemical compound with the molecular formula C4H4BrNO2 and a molecular weight of 177.98 g/mol . It is characterized by the presence of a bromine atom attached to the oxazole ring, which is further connected to a methanol group. This compound is an off-white solid and is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromooxazol-2-YL)methanol typically involves the bromination of oxazole derivatives. One common method includes the reaction of 5-bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole with appropriate reagents under controlled conditions . The reaction is carried out in an inert atmosphere, usually at temperatures between 2-8°C to ensure stability and prevent decomposition.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: (5-Bromooxazol-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form de-brominated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of 5-bromooxazole-2-carboxylic acid.

    Reduction: Formation of oxazol-2-ylmethanol.

    Substitution: Formation of 5-aminooxazol-2-ylmethanol or 5-thiooxazol-2-ylmethanol.

Scientific Research Applications

(5-Bromooxazol-2-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromooxazol-2-YL)methanol is primarily related to its ability to interact with biological targets through its functional groups. The bromine atom and the oxazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

    Benzoxazole: Similar in structure but lacks the bromine atom.

    Oxazole: The parent compound without the bromine and methanol groups.

    5-Bromo-2-methyl-oxazole: Similar but with a methyl group instead of methanol.

Uniqueness: (5-Bromooxazol-2-YL)methanol is unique due to the presence of both the bromine atom and the methanol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and development.

Properties

IUPAC Name

(5-bromo-1,3-oxazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-3-1-6-4(2-7)8-3/h1,7H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCNATHPEVHILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454907-14-2
Record name (5-bromooxazol-2-yl)methanol
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